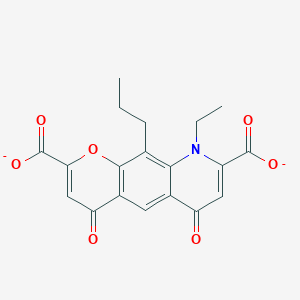
Nedocromil(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nedocromil(2-) is a carboxylic acid dianion. It is a conjugate base of a nedocromil.
Wissenschaftliche Forschungsanwendungen
Asthma Management
Nedocromil sodium has been developed for the management of bronchial asthma. Clinical trials have demonstrated its efficacy in improving symptoms and reducing the use of bronchodilators in patients with asthma. This includes its ability to protect against exercise-induced bronchoconstriction and management of reversible obstructive airways disease (Lal et al., 1984; Gonzalez & Brogden, 1987; Brogden & Sorkin, 1993).
Inflammatory Cell Inhibition
Nedocromil sodium has been shown to inhibit activation and mediator release from various inflammatory cells like eosinophils, neutrophils, and mast cells. This action is particularly significant in its ability to manage symptoms in asthma and potentially other allergic reactions (Moqbel et al., 1988; Shaw & Kay, 1985).
Bronchoconstriction Prevention
Studies have indicated that nedocromil sodium is effective in preventing bronchoconstriction induced by various stimuli such as sulfur dioxide and allergens. This is beneficial in reducing asthma symptoms triggered by environmental factors (Dixon et al., 1987; Svendsen et al., 1986).
Steroid Sparing Effect
Nedocromil sodium has been studied for its potential to reduce the need for inhaled steroids in asthmatic patients. This steroid-sparing effect can be significant in managing long-term asthma treatment (Wong et al., 1993; Rebuck et al., 1990).
Chloride Transport Inhibition
Nedocromil sodium has the capability to inhibit chloride ion flux in various cell types, including mast cells and epithelial cells. This mechanism may contribute to its efficacy in treating asthma by preventing responses such as mast-cell degranulation and effects on airway osmolarity (Alton & Norris, 1996).
Allergic Conjunctivitis Treatment
It has also been effective in treating allergic conjunctivitis, showing rapid onset of action and relief of symptoms with its anti-inflammatory properties (Knottnerus et al., 1993).
Eigenschaften
Molekularformel |
C19H15NO7-2 |
|---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26)/p-2 |
InChI-Schlüssel |
RQTOOFIXOKYGAN-UHFFFAOYSA-L |
SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-] |
Kanonische SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




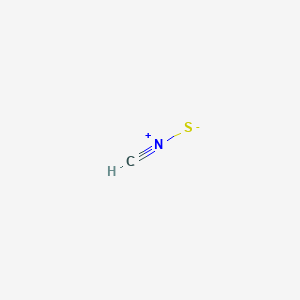
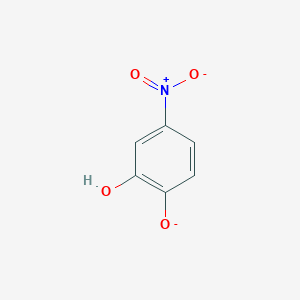


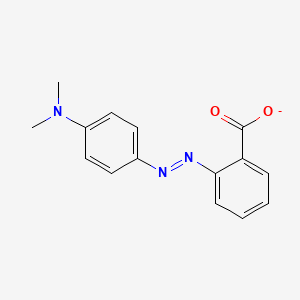
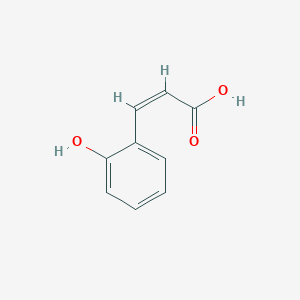



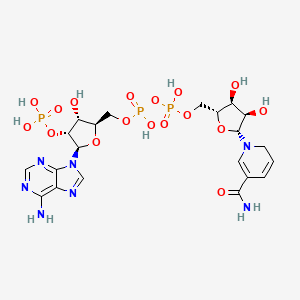


![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)